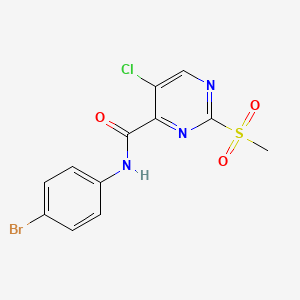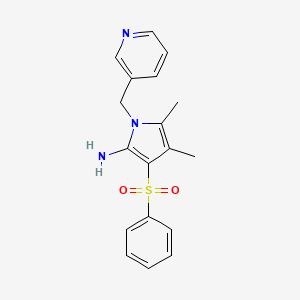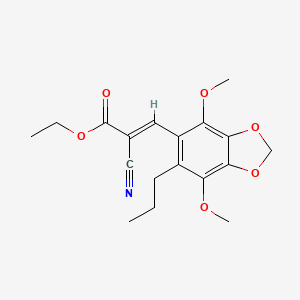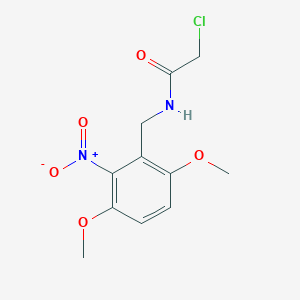![molecular formula C23H30N2O B11479556 2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11479556.png)
2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, a tert-butylphenoxy group, and a methylbutyl side chain. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole coreCommon reagents used in these reactions include tert-butylphenol, methylbutyl halides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of advanced purification methods such as chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenoxy group enhances its binding affinity, while the benzodiazole ring contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
2,6-Di-tert-butyl-4-methylpyridine: Utilized as a non-nucleophilic base in organic synthesis.
Uniqueness
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications across multiple scientific disciplines highlight its significance .
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)benzimidazole |
InChI |
InChI=1S/C23H30N2O/c1-17(2)14-15-25-21-9-7-6-8-20(21)24-22(25)16-26-19-12-10-18(11-13-19)23(3,4)5/h6-13,17H,14-16H2,1-5H3 |
InChI Key |
ITQKWKIZDKUEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-[(2,4-dichlorophenoxy)methyl]-](/img/structure/B11479485.png)
![N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11479487.png)
![4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11479490.png)

![[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B11479501.png)
![2-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11479510.png)
![1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B11479516.png)
![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11479541.png)
![8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11479545.png)
![Hydrosulfide, [4,5-di(3-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11479552.png)


